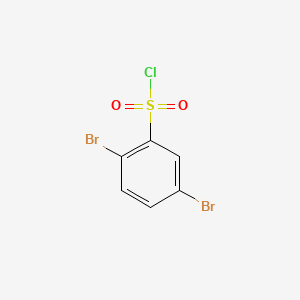

2,5-Dibromobenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dibromobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMPLIWURYRGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372103 | |

| Record name | 2,5-Dibromobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23886-64-8 | |

| Record name | 2,5-Dibromobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromobenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dibromobenzenesulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dibromobenzenesulfonyl chloride (CAS No. 23886-64-8), a versatile bifunctional reagent pivotal in synthetic organic and medicinal chemistry. This document details the compound's physicochemical properties, outlines a robust protocol for its synthesis and purification, and delves into its characteristic reactivity, with a particular focus on its role as a key building block for novel sulfonamides. As the sulfonamide moiety is a well-established pharmacophore in numerous therapeutic agents, this guide explores the application of this compound in the context of drug discovery, particularly in the development of kinase inhibitors. Safety protocols, handling procedures, and in-depth spectroscopic analysis are also provided to ensure its effective and safe utilization in a research setting.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound distinguished by a benzene ring substituted with two bromine atoms and a sulfonyl chloride functional group.[1][2][3] This trifunctional nature—an electrophilic sulfonyl chloride and two bromine atoms amenable to cross-coupling reactions—makes it a highly valuable intermediate in the synthesis of complex molecules.

The sulfonyl chloride group is highly reactive towards nucleophiles, particularly primary and secondary amines, leading to the formation of stable sulfonamide linkages. This reactivity is the cornerstone of its utility in constructing diverse molecular libraries for drug screening.

Table 1: Physicochemical Properties of this compound [4][5]

| Property | Value |

| CAS Number | 23886-64-8 |

| Molecular Formula | C₆H₃Br₂ClO₂S |

| Molecular Weight | 334.41 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 69-73 °C |

| Purity | Typically ≥97% |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate; reacts with water. |

| InChI Key | ZLMPLIWURYRGEB-UHFFFAOYSA-N |

Synthesis and Purification Protocol

The most reliable and commonly employed synthesis of this compound proceeds from 2,5-dibromoaniline via a two-step diazotization-sulfonylation sequence, a variant of the Sandmeyer reaction.[6] This method offers high yields and a relatively straightforward workup.

Causality in Synthetic Route Selection

Choosing 2,5-dibromoaniline as the starting material is strategic. The amino group provides a synthetic handle for the introduction of the sulfonyl chloride moiety. Diazotization, the conversion of the aniline to a diazonium salt, creates an excellent leaving group (N₂) which can be displaced by a sulfur dioxide equivalent in the presence of a copper catalyst to form the desired sulfonyl chloride. This pathway is generally more efficient and higher-yielding than the direct chlorosulfonation of 1,4-dibromobenzene, which can suffer from issues with regioselectivity and harsh reaction conditions.

Detailed Experimental Protocol: Synthesis from 2,5-Dibromoaniline

Materials:

-

2,5-Dibromoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Thionyl Chloride (SOCl₂) or Sulfur Dioxide (SO₂) / Acetic Acid

-

Cuprous Chloride (CuCl), catalyst

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Step 1: Diazotization of 2,5-Dibromoaniline

-

In a well-ventilated fume hood, dissolve 2,5-dibromoaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cooled aniline slurry. It is critical to maintain the internal temperature below 5 °C to prevent the premature decomposition of the diazonium salt.

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the 2,5-dibromobenzenediazonium chloride salt.

Step 2: Sulfonylation (Sandmeyer-type Reaction)

-

In a separate flask, prepare a solution of thionyl chloride in a suitable solvent (e.g., ethyl acetate) or a saturated solution of sulfur dioxide in glacial acetic acid.

-

Add a catalytic amount of cuprous chloride (CuCl) to this solution and cool it to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper-catalyzed solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature between 0-5 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for 1 hour, then let it warm to room temperature and stir overnight.

Step 3: Work-up and Purification

-

Carefully quench the reaction by pouring it over a large volume of crushed ice.

-

Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

¹H NMR (Predicted, 400 MHz, CDCl₃): The proton NMR spectrum is expected to show three signals in the aromatic region, characteristic of a 1,2,4-trisubstituted benzene ring.

-

δ ~8.1-8.2 ppm (d, 1H): This signal corresponds to the proton at C6 (H-6), which is ortho to the strongly electron-withdrawing sulfonyl chloride group, causing the most significant downfield shift. It will appear as a doublet with a small meta-coupling constant (J ≈ 2.5 Hz) from H-4.

-

δ ~7.8-7.9 ppm (dd, 1H): This signal is assigned to the proton at C4 (H-4), which is coupled to both H-3 (ortho-coupling, J ≈ 8.5 Hz) and H-6 (meta-coupling, J ≈ 2.5 Hz).

-

δ ~7.6-7.7 ppm (d, 1H): This signal corresponds to the proton at C3 (H-3), which is ortho to a bromine atom and will appear as a doublet due to ortho-coupling with H-4 (J ≈ 8.5 Hz).

¹³C NMR (Predicted, 100 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals for the aromatic carbons.

-

δ ~142-144 ppm: Quaternary carbon C-1, directly attached to the electron-withdrawing SO₂Cl group.

-

δ ~138-140 ppm: Aromatic CH carbon C-6.

-

δ ~135-137 ppm: Aromatic CH carbon C-4.

-

δ ~132-134 ppm: Aromatic CH carbon C-3.

-

δ ~125-127 ppm: Quaternary carbon C-2, attached to bromine.

-

δ ~122-124 ppm: Quaternary carbon C-5, attached to bromine.

Infrared (IR) Spectroscopy:

-

~1380 cm⁻¹ and ~1180 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~1570, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Reactivity and Mechanistic Insights: The Synthesis of Sulfonamides

The primary utility of this compound in drug development stems from its efficient reaction with primary and secondary amines to form sulfonamides. This reaction is a cornerstone of medicinal chemistry.[8]

The Hinsberg Reaction: Mechanism and Rationale

The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution, often referred to as the Hinsberg reaction.

Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.

-

Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

-

Chloride Elimination: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine added to the reaction, removes the proton from the nitrogen atom to yield the final, neutral sulfonamide product and the hydrochloride salt of the base.

The Role of the Base is Critical: Without an added base, the hydrochloric acid (HCl) generated as a byproduct would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction.

Detailed Experimental Protocol: Synthesis of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine

This protocol provides a specific example of the sulfonamide-forming reaction.[8]

Materials:

-

This compound (1.0 eq)

-

Pyrrolidine (1.1 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Amine/Base Addition: In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Reaction: Slowly add the pyrrolidine/triethylamine solution dropwise to the cooled sulfonyl chloride solution with vigorous stirring, ensuring the temperature remains below 5 °C.

-

Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure sulfonamide.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of a sulfonamide derivative.

Applications in Medicinal Chemistry and Drug Discovery

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide range of drugs. Aryl sulfonamides derived from this compound are of particular interest as they serve as versatile intermediates for creating potent enzyme inhibitors, especially protein kinase inhibitors.

Sulfonamides as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The sulfonamide group can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of the kinase domain, which is a common anchoring point for inhibitors.

The 2,5-dibromo substitution pattern on the aromatic ring provides two key advantages for drug development:

-

Vector for Exploration: The bromine atoms can be used as handles for further chemical modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

-

Modulation of Properties: The bulky, lipophilic bromine atoms can themselves occupy hydrophobic pockets within the kinase active site, potentially enhancing binding affinity and selectivity.

For example, a library of N-aryl-2,5-dibromobenzenesulfonamides can be synthesized and then further diversified by replacing one or both bromine atoms with different aryl or heteroaryl groups. This strategy allows for the rapid generation of analogues to build a structure-activity relationship (SAR) and identify lead compounds for cancer therapy.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[5]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Moisture Sensitivity: The compound reacts with water and moisture to release corrosive hydrochloric acid (HCl). Store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and water.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a powerful and versatile reagent for researchers in organic synthesis and drug discovery. Its well-defined reactivity, particularly in the formation of sulfonamides, combined with the potential for subsequent functionalization at the bromine positions, makes it an invaluable tool for constructing novel molecular architectures. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for leveraging its full potential in the development of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. L19888.06 [thermofisher.com]

- 5. 2-Bromobenzenesulfonyl chloride 97 2905-25-1 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. 2,5-DICHLOROBENZENESULFONYL CHLORIDE(5402-73-3) 1H NMR [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,5-Dibromobenzenesulfonyl Chloride

Abstract: 2,5-Dibromobenzenesulfonyl chloride is a pivotal reagent in modern organic synthesis, particularly valued as a precursor for a diverse range of sulfonamides and sulfonate esters utilized in medicinal chemistry and materials science. Its bifunctional nature, featuring a highly reactive sulfonyl chloride group and two bromine atoms for subsequent cross-coupling reactions, makes it a versatile building block. This technical guide provides a comprehensive overview of the essential physical properties, spectroscopic characteristics, synthesis, reactivity, and safe handling protocols for this compound, designed for researchers, chemists, and drug development professionals.

Chemical Identity and Core Physical Properties

This compound is a disubstituted aromatic sulfonyl halide. Its identity and core physical properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2,5-dibromobenzene-1-sulfonyl chloride[1] |

| CAS Number | 23886-64-8[1] |

| Molecular Formula | C₆H₃Br₂ClO₂S[1] |

| Molecular Weight | 334.41 g/mol [2] |

| SMILES | ClS(=O)(=O)C1=C(Br)C=CC(Br)=C1[1] |

| InChI Key | ZLMPLIWURYRGEB-UHFFFAOYSA-N[1] |

Table 2: Physical Properties

| Property | Description | Source(s) |

| Appearance | White to cream or pale yellow to orange-brown crystalline powder. | [1] |

| Melting Point | 69.0 - 75.0 °C | [1] |

| Boiling Point | Data not available in cited literature. Expected to be significantly higher than 2-bromobenzenesulfonyl chloride (98-100 °C at 0.5 torr). | [3][4] |

| Density | Data not available in cited literature. Expected to be denser than water. | |

| Solubility | Reacts with protic solvents such as water and alcohols. Soluble in aprotic organic solvents like dichloromethane and ethyl acetate, as evidenced by synthetic work-up procedures. | [2][5] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While publicly available spectra are limited, a detailed prediction based on its structure and data from analogous compounds provides a reliable characterization framework.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-8.2 ppm). The significant downfield shift is caused by the strong electron-withdrawing effects of the sulfonyl chloride group and the bromine atoms.

-

H6 (ortho to -SO₂Cl): Expected to be the most downfield proton, appearing as a doublet (d) due to coupling with H4.

-

H4 (meta to -SO₂Cl): Expected to appear as a doublet of doublets (dd) due to coupling with H3 and H6.

-

H3 (para to -SO₂Cl): Expected to appear as a doublet (d) due to coupling with H4.

This prediction is supported by the spectrum of the analogous 2,5-dichlorobenzenesulfonyl chloride, which shows three aromatic proton signals at approximately 8.1, 7.6, and 7.5 ppm.[6]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display six unique signals for the six aromatic carbons, as the molecule is asymmetric.

-

C-SO₂Cl & C-Br: The carbons directly attached to the sulfonyl chloride group and bromine atoms (C1, C2, C5) will be significantly influenced by these substituents. Their chemical shifts are expected in the δ 130-145 ppm range.[7]

-

C-H: The carbons bonded to hydrogen (C3, C4, C6) will appear in the typical aromatic region of δ 125-135 ppm.[7] Quaternary carbons are characteristically weaker in intensity.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the sulfonyl chloride functional group.

-

S=O Asymmetric & Symmetric Stretching: Two strong, characteristic absorption bands are expected. The asymmetric stretch typically appears around 1375-1410 cm⁻¹ , and the symmetric stretch appears around 1170-1210 cm⁻¹ .

-

Aromatic C=C Stretching: Medium to weak absorptions are expected in the 1400-1600 cm⁻¹ region.

-

C-Br Stretching: A strong to medium absorption is expected in the 500-650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an exceptionally powerful tool for identifying this compound due to the unique isotopic signatures of bromine and chlorine. The molecular ion region will exhibit a characteristic cluster of peaks (M, M+2, M+4, M+6) resulting from the natural abundance of their isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%; ³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[8]

The relative intensities of this cluster are highly predictable and serve as a fingerprint for a molecule containing two bromine atoms and one chlorine atom. This pattern is the most unambiguous method for confirming the elemental composition of the parent molecule and its fragments.

Synthesis and Purification

The most common and reliable synthesis of this compound proceeds from 2,5-dibromoaniline via a Sandmeyer-type reaction. This involves diazotization of the aniline followed by a copper-catalyzed sulfochlorination.

Representative Synthesis Protocol

This protocol is adapted from established methodologies for the preparation of arylsulfonyl chlorides.[2][5]

Step 1: Diazotization of 2,5-Dibromoaniline

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2,5-dibromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C using an ice-salt bath. The maintenance of low temperature is critical as diazonium salts are thermally unstable and can decompose, leading to unwanted side products and reduced yield.[9]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the 2,5-dibromobenzenediazonium chloride intermediate.

Step 2: Sulfochlorination

-

In a separate, well-ventilated fume hood, prepare a solution of a copper(I) or copper(II) chloride catalyst in a suitable solvent (e.g., acetic acid or thionyl chloride) saturated with sulfur dioxide gas.[2][5]

-

Cool this catalyst solution to between -5 and 0 °C.

-

Slowly and carefully add the cold diazonium salt solution prepared in Step 1 to the catalyst solution in batches. Vigorous gas evolution (N₂) will occur. Maintain the temperature between 0-5 °C throughout the addition.

-

After the addition is complete, allow the reaction to stir overnight, gradually warming to room temperature.

Step 3: Work-up and Purification

-

Carefully quench the reaction mixture by pouring it onto crushed ice.

-

Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with saturated brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, typically an off-white or yellow solid, can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. It readily reacts with a wide range of nucleophiles, displacing the chloride leaving group.

-

Reaction with Amines: Forms stable sulfonamides. This is one of the most common applications in medicinal chemistry for creating libraries of drug candidates.

-

Reaction with Alcohols/Phenols: Forms sulfonate esters. These esters are often used as protecting groups or as leaving groups in subsequent nucleophilic substitution reactions.

-

Hydrolysis: Reacts with water, particularly upon heating, to hydrolyze to the corresponding 2,5-dibromobenzenesulfonic acid. This moisture sensitivity necessitates handling under anhydrous conditions.[10]

The bromine atoms on the aromatic ring are relatively inert under these conditions but can be utilized in subsequent steps, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), to introduce further molecular complexity.

Safety, Handling, and Storage

As a highly reactive chemical, this compound must be handled with stringent safety precautions.

-

Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[11] Direct contact must be avoided at all times.

-

Water Reactive: Contact with water or moisture liberates toxic and corrosive gases (HCl, HBr).

-

Inhalation: May cause respiratory tract irritation.

-

-

Handling:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.

-

Use only in chemical systems and glassware that have been thoroughly dried to prevent hydrolysis.

-

Avoid creating dust when handling the solid material.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.[3]

-

Keep away from incompatible materials, including water, strong bases, alcohols, and amines (except under controlled reaction conditions).

-

References

- 1. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Bromobenzenesulphonyl chloride CAS#: 2905-25-1 [amp.chemicalbook.com]

- 4. 2-Bromobenzenesulphonyl chloride CAS#: 2905-25-1 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 2,5-DICHLOROBENZENESULFONYL CHLORIDE(5402-73-3) 1H NMR spectrum [chemicalbook.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 10. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 11. 2-Bromobenzenesulfonyl Chloride | 2905-25-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

2,5-Dibromobenzenesulfonyl chloride molecular weight

An In-Depth Technical Guide to 2,5-Dibromobenzenesulfonyl Chloride for Advanced Research & Development

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal reagent in modern organic synthesis and pharmaceutical development. We will explore its fundamental chemical properties, delve into established synthetic methodologies, analyze its reactivity profile, and present a detailed experimental protocol for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.

Core Compound Profile

This compound is an organosulfur compound featuring a benzene ring substituted with two bromine atoms and a sulfonyl chloride functional group.[1] This trifecta of functionalities—a reactive sulfonyl chloride, and two bromine atoms that allow for further cross-coupling reactions—makes it a versatile building block in synthetic chemistry.

The molecular formula for this compound is C₆H₃Br₂ClO₂S.[2] Its structure and key identifiers are summarized below.

| Property | Value | Source |

| IUPAC Name | 2,5-dibromobenzene-1-sulfonyl chloride | [2] |

| Molecular Weight | 334.41 g/mol | [1] |

| CAS Number | 23886-64-8 | [2] |

| Appearance | White to pale yellow crystalline powder | [2] |

| Melting Point | 69.0 - 75.0 °C | [2] |

| Molecular Formula | C₆H₃Br₂ClO₂S | [2] |

| SMILES | ClS(=O)(=O)C1=C(Br)C=CC(Br)=C1 | [2] |

| InChI Key | ZLMPLIWURYRGEB-UHFFFAOYSA-N | [2] |

Synthesis and Mechanism

The industrial and laboratory-scale synthesis of aryl sulfonyl chlorides often relies on the diazotization of an appropriate aniline precursor, followed by a Sandmeyer-type reaction. This approach is favored due to the ready availability of aniline derivatives and the typically high yields.

The synthesis of this compound from 2,5-dibromoaniline proceeds via two critical steps:

-

Diazotization: 2,5-dibromoaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C). This converts the primary amine into a highly reactive diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium intermediate.

-

Sulfonylchlorination (Sandmeyer Reaction): The cold diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) in a suitable solvent (like acetic acid) in the presence of a copper(I) chloride catalyst. The copper catalyst facilitates the displacement of the diazonium group with a sulfonyl chloride group, releasing nitrogen gas.

The diagram below illustrates this synthetic pathway.

Caption: General workflow for synthesizing this compound.

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group is an excellent leaving group, making the compound highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility.

Primary Applications:

-

Synthesis of Sulfonamides: This is arguably the most significant application. The compound reacts readily with primary and secondary amines in the presence of a base (e.g., pyridine, triethylamine) to form stable sulfonamides. The sulfonamide functional group is a key pharmacophore present in numerous drugs, including antibiotics (sulfonamides), diuretics, and anticonvulsants. The two bromine atoms on the aromatic ring provide additional handles for further molecular elaboration, for instance, through palladium-catalyzed cross-coupling reactions to build molecular complexity.

-

Synthesis of Sulfonate Esters: Reaction with alcohols or phenols yields sulfonate esters. These esters are often used as protecting groups for alcohols or as intermediates in further synthetic transformations.

The high reactivity of the sulfonyl chloride group necessitates careful handling, as it readily hydrolyzes upon contact with water or moisture to form the corresponding 2,5-dibromobenzenesulfonic acid and hydrochloric acid.[1][3]

Experimental Protocol: Synthesis of a Novel Sulfonamide

This section provides a validated, step-by-step methodology for the synthesis of a model sulfonamide using this compound and a generic primary amine.

Objective: To synthesize N-alkyl-2,5-dibromobenzenesulfonamide.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (e.g., benzylamine) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (2.0 eq)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

Magnetic Stirrer and Stir Bar

-

Standard Glassware (round-bottom flask, separatory funnel, etc.)

Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction upon addition of the amine and base.

-

Reagent Addition: Slowly add pyridine (2.0 eq) to the stirred solution, followed by the dropwise addition of the primary amine (1.1 eq). The excess pyridine acts as both a catalyst and a scavenger for the HCl byproduct generated.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up & Extraction:

-

Quench the reaction by adding 1 M HCl to neutralize the excess pyridine.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash removes any remaining acidic impurities.

-

Dry the isolated organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent (MgSO₄).

-

Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

-

Purify the crude solid by recrystallization or flash column chromatography to obtain the pure N-alkyl-2,5-dibromobenzenesulfonamide.

-

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

The following diagram outlines the experimental workflow.

Caption: Step-by-step experimental workflow for sulfonamide synthesis.

Safety, Handling, and Storage

Trustworthiness in protocol design mandates a rigorous approach to safety. this compound is a corrosive and moisture-sensitive compound that requires strict handling protocols.

-

Hazards:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

-

Handling:

-

Storage:

Conclusion

This compound is a high-value reagent for chemists engaged in pharmaceutical research and complex organic synthesis. Its defined reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable pathway for the construction of sulfonamides—a privileged scaffold in medicinal chemistry. The presence of two bromine atoms further enhances its utility, offering sites for subsequent diversification. A thorough understanding of its properties, synthesis, and stringent handling requirements is essential for its safe and effective application in a research environment.

References

- 1. CAS 23886-64-8: this compound [cymitquimica.com]

- 2. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2,5-dibromobenzenesulfonic Acid | C6H4Br2O3S | CID 5251666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structure Elucidation of 2,5-Dibromobenzenesulfonyl Chloride

Section 1: Introduction and Strategic Overview

2,5-Dibromobenzenesulfonyl chloride is an aromatic sulfonyl halide, a class of compounds of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block for sulfonamides and other derivatives necessitates an unambiguous confirmation of its chemical structure. The precise arrangement of the two bromine atoms and the sulfonyl chloride group on the benzene ring is critical to its reactivity and the properties of its downstream products.

This guide eschews a simplistic, linear protocol in favor of a holistic, synergistic strategy for structure elucidation. As seasoned researchers know, analytical data is rarely interpreted in isolation. Instead, a confluence of evidence from multiple orthogonal techniques provides the highest degree of confidence. We will explore how Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy are deployed in concert to build a self-validating case for the structure of this compound. The final, definitive proof is then achieved through Single-Crystal X-ray Crystallography, the gold standard for molecular structure determination.

Section 2: Foundational Physicochemical & Synthesis Context

Before delving into spectral analysis, understanding the compound's basic properties and synthetic origin is crucial. This context helps in sample preparation and in anticipating potential isomeric impurities.

Synthesis Context: this compound is typically synthesized from a precursor like 2,5-dibromoaniline. A common route involves a diazotization reaction followed by a sulfochlorination, a variant of the Sandmeyer reaction.[1][2] Awareness of this pathway is vital, as it informs the potential presence of regioisomers (e.g., 2,4- or 3,4-dibromo isomers) if the starting material is not pure.

Physicochemical Properties: A summary of the compound's key physical properties provides a baseline for its handling and characterization.

| Property | Value | Source |

| IUPAC Name | 2,5-dibromobenzene-1-sulfonyl chloride | [3] |

| Molecular Formula | C₆H₃Br₂ClO₂S | [3] |

| Molecular Weight | 334.42 g/mol | [3] |

| Appearance | White to pale yellow crystalline powder | [3] |

| Melting Point | 69.0-75.0 °C | [3] |

| Solubility | Soluble in chloroform, DMSO; Decomposes in water | [4] |

| CAS Number | 23886-64-8 | [3] |

Section 3: The Integrated Analytical Workflow

The core of structure elucidation lies in the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. Mass spectrometry reveals the molecular mass and elemental composition, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy maps the precise connectivity of the atoms.

The logical flow of this process is visualized below. The initial hypothesis, derived from synthesis, is rigorously tested against the data from each subsequent analysis, leading to a confirmed structure.

References

- 1. Studies on synthesis of 2-bromobenzenesulfonyl chloride | Semantic Scholar [semanticscholar.org]

- 2. Cas 2905-25-1,2-Bromobenzenesulphonyl chloride | lookchem [lookchem.com]

- 3. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-Bromobenzenesulfonyl chloride | 98-58-8 [chemicalbook.com]

2,5-Dibromobenzenesulfonyl chloride synthesis from 2,5-dibromoaniline

An In-depth Technical Guide to the Synthesis of 2,5-Dibromobenzenesulfonyl Chloride from 2,5-Dibromoaniline

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of this compound, a pivotal intermediate in contemporary drug discovery and organic synthesis. The process, which commences from the readily available 2,5-dibromoaniline, proceeds via a classical Sandmeyer-type reaction involving two critical stages: the diazotization of the primary aromatic amine followed by a copper-catalyzed sulfonyl chlorination. This document is structured to provide researchers, scientists, and drug development professionals with not only a detailed, step-by-step experimental protocol but also the underlying mechanistic principles, field-proven insights for process optimization, and critical safety considerations. By explaining the causality behind experimental choices, this guide aims to empower scientists to execute this synthesis with confidence, efficiency, and safety.

Strategic Overview: The Synthetic Pathway

The transformation of 2,5-dibromoaniline into this compound is a cornerstone reaction that leverages the unique reactivity of diazonium salts. Aryl sulfonyl chlorides are indispensable precursors for the synthesis of sulfonamides, a privileged structural motif in a vast number of pharmaceuticals.[1][2] The overall strategy is a two-step, one-pot process that hinges on the precise execution of classical organic reactions, adapted for modern laboratory standards.

The synthesis can be dissected into two core transformations:

-

Diazotization: The conversion of the primary amino group of 2,5-dibromoaniline into a diazonium salt (2,5-dibromobenzenediazonium chloride). This is achieved by treatment with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid, typically hydrochloric acid, at low temperatures.[3][4]

-

Sulfonyl Chlorination: The diazonium salt is then subjected to a copper-catalyzed reaction with a source of sulfur dioxide and chloride, effectively replacing the diazonium group with a sulfonyl chloride moiety (-SO₂Cl).[5]

The workflow is designed to proceed without the isolation of the inherently unstable diazonium salt intermediate, enhancing the safety and efficiency of the overall process.[6]

Diagram 1: High-level experimental workflow for the synthesis.

Mechanistic Insights: The Chemistry Behind the Synthesis

A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting.

The Diazotization of 2,5-Dibromoaniline

The formation of the diazonium ion is a classic example of electrophilic substitution on a primary amine.

-

Formation of the Nitrosating Agent: In a strongly acidic medium, sodium nitrite (NaNO₂) reacts with hydrochloric acid (HCl) to form nitrous acid (HNO₂).[7] The nitrous acid is then protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺).

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,5-dibromoaniline attacks the nitrosonium ion.

-

Proton Transfers and Dehydration: A series of proton transfers and a key tautomerization step occur, followed by the elimination of a water molecule. This final dehydration step is energetically favorable as it leads to the formation of the resonance-stabilized benzenediazonium ion and the highly stable dinitrogen (N₂) leaving group.[8]

Maintaining a low temperature (0–5 °C) is absolutely critical during this stage. At higher temperatures, the diazonium salt can readily decompose, leading to the formation of undesired byproducts, primarily the corresponding phenol, and a significant reduction in yield.[4]

The Sandmeyer-Type Sulfonyl Chlorination

The conversion of the diazonium salt to the sulfonyl chloride is a radical process catalyzed by copper salts.

-

Catalyst Activation: Copper(II) chloride (CuCl₂) is typically used as the catalyst. It is believed to be reduced in situ by sulfur dioxide to the active Copper(I) species (CuCl).

-

Single-Electron Transfer (SET): The Cu(I) catalyst donates a single electron to the diazonium salt.

-

Radical Formation: This SET event leads to the formation of an aryl radical and the release of molecular nitrogen (N₂), which is the thermodynamic driving force for the reaction.

-

Reaction with Sulfur Dioxide: The highly reactive aryl radical rapidly combines with a sulfur dioxide molecule to form an arylsulfonyl radical.

-

Oxidation and Product Formation: The arylsulfonyl radical is then oxidized by Cu(II), regenerating the Cu(I) catalyst and forming a sulfonyl cation. This cation is then captured by a chloride ion from the reaction medium to yield the final product, this compound.

Diagram 2: Simplified reaction mechanism pathway.

Detailed Experimental Protocol

This protocol is adapted from established methods and provides a reliable pathway to the target compound.[1][9]

Materials & Reagents:

| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Molar Eq. | Example Amount |

| 2,5-Dibromoaniline | 3638-73-1 | 250.92 | 1.0 | 10.0 g (39.8 mmol) |

| Conc. Hydrochloric Acid (~37%) | 7647-01-0 | 36.46 | ~4.0 | 13.1 mL (159.2 mmol) |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 1.1 | 3.02 g (43.8 mmol) |

| Glacial Acetic Acid | 64-19-7 | 60.05 | - | ~50 mL |

| Copper(II) Chloride (CuCl₂) | 7447-39-4 | 134.45 | catalytic | ~0.27 g (2.0 mmol) |

| Sulfur Dioxide (SO₂) | 7446-09-5 | 64.07 | excess | Gas bubbled through |

| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed for extraction |

| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | - | As needed for wash |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | As needed for wash |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | As needed for drying |

Procedure:

Step 1: Preparation of the 2,5-Dibromobenzenediazonium Chloride Solution

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2,5-dibromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (4.0 eq) and water (~25 mL).

-

Cool the resulting slurry to 0–5 °C using an ice-salt bath. Vigorous stirring is essential to maintain a fine suspension.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in water (~15 mL) and cool the solution in an ice bath.

-

Using the dropping funnel, add the cold sodium nitrite solution dropwise to the aniline slurry over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5 °C at all times. A slight clearing of the solution may be observed as the diazonium salt forms.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.

Step 2: Copper-Catalyzed Sulfonyl Chlorination 6. In a separate, larger flask (e.g., a 1L beaker or flask) equipped with a gas dispersion tube and a stirrer, add glacial acetic acid (~50 mL) and a catalytic amount of copper(II) chloride. 7. Cool this solution in an ice bath and bubble sulfur dioxide gas through it until the solution is saturated. 8. Slowly and carefully , add the cold diazonium salt solution prepared in Step 1 to the SO₂/acetic acid mixture in portions, ensuring the temperature of the receiving flask does not rise significantly. Vigorous gas evolution (N₂) will occur. 9. Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Isolation 10. Pour the reaction mixture slowly onto a large amount of crushed ice (~300-400 g) in a beaker with stirring. A solid precipitate of the crude product should form. 11. Extract the product with ethyl acetate (3 x 100 mL). 12. Combine the organic layers and wash them sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, caution: CO₂ evolution ), and finally with brine (1 x 100 mL). 13. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Step 4: Purification 14. The crude product, often an off-white to tan solid, can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield a crystalline solid.[10]

Process Optimization and Troubleshooting

| Parameter | Optimal Range | Rationale & Troubleshooting Notes |

| Diazotization Temp. | 0–5 °C | Critical. Temperatures > 5°C lead to decomposition of the diazonium salt, forming 2,5-dibromophenol, which appears as a dark, tarry byproduct and significantly lowers yield.[4] Ensure efficient cooling and slow NaNO₂ addition. |

| Stirring | Vigorous | Essential to maintain a fine suspension of the aniline salt, ensuring complete and efficient reaction with the in situ generated nitrous acid. |

| Acid Concentration | Excess HCl | Ensures the aniline is fully protonated to its salt form, increasing solubility and preventing unwanted side reactions like the formation of triazenes. |

| SO₂ Source | Gas / Surrogate | Handling gaseous SO₂ requires a well-ventilated fume hood and proper scrubbing. For improved safety and convenience, solid SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can be used in modern protocols.[2][6][11] |

| Work-up pH | Basic Wash | The wash with saturated sodium bicarbonate is crucial to neutralize residual HCl and acetic acid. Incomplete neutralization can lead to product hydrolysis over time. |

Safety Considerations

This synthesis involves several hazardous materials and requires strict adherence to safety protocols.

-

2,5-Dibromoaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Concentrated Acids (HCl, Acetic Acid): Highly corrosive. Can cause severe burns. Always add acid to water, never the reverse.

-

Sodium Nitrite: A strong oxidizing agent. Toxic if ingested.

-

Diazonium Salts: While used in solution, solid diazonium salts are notoriously unstable and can be explosive. Never attempt to isolate the diazonium salt intermediate. [7]

-

Sulfur Dioxide (SO₂): A toxic and corrosive gas with a pungent odor. It is a severe respiratory irritant. All operations involving SO₂ must be conducted in a certified chemical fume hood.

-

Thionyl Chloride (SOCl₂): Sometimes used as an alternative SO₂ source, thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl).[12][13][14] Extreme caution is required.

Always wear appropriate PPE, including a lab coat, chemical splash goggles, and chemically resistant gloves. Ensure a safety shower and eyewash station are readily accessible. All waste must be disposed of following institutional hazardous waste guidelines.

Conclusion

The synthesis of this compound from 2,5-dibromoaniline is a robust and reliable procedure when executed with care and a solid understanding of the underlying chemical principles. By carefully controlling the reaction temperature during diazotization and employing safe handling practices for corrosive and toxic reagents, researchers can access this valuable synthetic intermediate in high yield and purity. The insights and detailed protocol provided herein serve as a comprehensive guide for professionals in the chemical and pharmaceutical sciences, enabling the successful application of this important transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzene Diazonium Chloride: Structure, Preparation & Uses [vedantu.com]

- 4. quora.com [quora.com]

- 5. cbijournal.com [cbijournal.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Diazotisation [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 12. drexel.edu [drexel.edu]

- 13. chemicalbook.com [chemicalbook.com]

- 14. lanxess.com [lanxess.com]

A Technical Guide to the Spectroscopic and Synthetic Profile of 2,5-Dibromobenzenesulfonyl Chloride

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development. It provides a comprehensive analysis of the spectroscopic data for 2,5-Dibromobenzenesulfonyl chloride, alongside a detailed, field-proven synthetic protocol. This guide emphasizes the causality behind experimental choices and ensures that the described protocols are self-validating systems.

Introduction

This compound is a vital reagent in organic synthesis, particularly in the construction of novel sulfonamides, a class of compounds with significant therapeutic applications.[1] Its utility stems from the reactive sulfonyl chloride moiety and the two bromine atoms on the aromatic ring, which allow for further synthetic modifications, such as cross-coupling reactions. An unambiguous characterization of this compound is paramount for its effective use. This guide provides a detailed exploration of its synthesis and spectroscopic properties.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process starting from 2,5-dibromoaniline.[2] This involves a diazotization reaction followed by a sulfochlorination. This method is reliable and scalable for laboratory purposes.[2][3]

Experimental Protocol: Synthesis of this compound from 2,5-Dibromoaniline[2][3][4]

Materials:

-

2,5-Dibromoaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Thionyl Chloride

-

Cuprous Chloride (catalyst)

-

Dichloromethane

-

Triethylamine or Pyridine

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ice

Step 1: Diazotization of 2,5-Dibromoaniline

-

In a well-ventilated fume hood, dissolve 2,5-dibromoaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the cooled aniline solution, ensuring the temperature is maintained below 5 °C.

-

Stir the reaction mixture for 30 minutes at this temperature to ensure the complete formation of the 2,5-dibromobenzenediazonium chloride salt.

Step 2: Sulfochlorination

-

In a separate flask, prepare a solution of thionyl chloride in a suitable solvent and add a catalytic amount of cuprous chloride.

-

Cool this solution to -5 to 0 °C.

-

Slowly add the previously prepared diazonium salt solution in batches to the thionyl chloride solution, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to stir overnight at the same temperature.

-

Quench the reaction by carefully pouring it onto crushed ice.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The crude product can often be used in subsequent steps without further purification.

References

An In-Depth Technical Guide to the Mass Spectrometry of 2,5-Dibromobenzenesulfonyl Chloride

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of 2,5-Dibromobenzenesulfonyl chloride (C₆H₃Br₂ClO₂S). Designed for researchers, analytical chemists, and professionals in drug development, this document details the core principles, experimental protocols, and data interpretation strategies essential for the robust characterization of this reactive compound. We delve into the nuanced fragmentation patterns observed under Electron Ionization (EI) and discuss the utility of soft ionization techniques like Electrospray Ionization (ESI) for molecular weight confirmation. Key considerations, including isotopic distribution analysis and sample handling to prevent hydrolysis, are explained to ensure analytical integrity. This guide serves as a practical resource, merging theoretical foundations with field-proven methodologies to empower scientists in their analytical endeavors.

Introduction: The Analytical Imperative for this compound

This compound is a pivotal reagent in organic synthesis, frequently employed in the construction of sulfonamides, a class of compounds with profound importance in medicinal chemistry.[1] The precise structural confirmation and purity assessment of this starting material are paramount to ensure the integrity of downstream synthetic products and the validity of subsequent biological assays. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information for this purpose.[2]

However, the inherent reactivity of the sulfonyl chloride functional group, coupled with the presence of multiple halogen atoms, presents unique analytical challenges. This guide provides an in-depth exploration of how to navigate these challenges, leveraging mass spectrometry to its full potential for the definitive characterization of this compound.

Fundamental Molecular Characteristics

A thorough understanding of the molecule's intrinsic properties is the foundation for accurate mass spectrum interpretation.

-

Molecular Formula: C₆H₃Br₂ClO₂S

-

Molecular Weight: 337.41 g/mol (monoisotopic mass: 335.78 u)

-

Structure:

The Critical Role of Isotopic Abundance

The most striking feature in the mass spectrum of this compound is its complex isotopic pattern, arising from the natural abundances of bromine and chlorine isotopes.

-

Bromine: Exists as two primary isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), in an approximate 1:1 ratio.[3]

-

Chlorine: Exists as ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.

A molecule containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 1:2:1 .[4] The additional presence of a chlorine atom further complicates this pattern, creating a unique isotopic signature that is definitive for the molecule's elemental composition. Accurate mass measurement and isotopic pattern modeling are therefore indispensable for unambiguous identification.

Ionization Techniques: A Dichotomy of Hard vs. Soft Methods

The choice of ionization method is the most critical experimental parameter, dictating the nature of the resulting mass spectrum.

Electron Ionization (EI): For Structural Elucidation

Electron Ionization (EI) is a high-energy ("hard") technique that imparts significant internal energy to the analyte molecule, causing extensive and reproducible fragmentation.[5] This is invaluable for structural elucidation, as the resulting fragment ions provide a veritable "fingerprint" of the molecule's architecture. For this compound, EI-MS is the preferred method for confirming the connectivity of the atoms and identifying the compound based on its fragmentation pattern.

Electrospray Ionization (ESI): For Molecular Weight Confirmation

Electrospray Ionization (ESI) is a "soft" ionization technique that typically imparts minimal excess energy, preserving the intact molecule.[6] It is ideal for confirming the molecular weight of the analyte, often observed as a protonated molecule [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺).[7] However, the high reactivity and low polarity of the sulfonyl chloride itself make it a challenging analyte for direct ESI analysis. It is often more practical to analyze its more stable derivatives, such as sulfonamides, via ESI-LC-MS.[8][9]

In-Depth Analysis: Fragmentation Pathways under Electron Ionization

The 70 eV EI mass spectrum of this compound is characterized by a series of logical bond cleavages. The primary fragmentation pathways are driven by the loss of the most labile groups and the formation of stable ions.

The Molecular Ion (M⁺˙)

The molecular ion peak cluster will be observed around m/z 336, 338, 340, and 342 , reflecting the various combinations of Br and Cl isotopes. The most intense peak in this cluster will correspond to the ion containing two ⁷⁹Br isotopes and one ³⁵Cl isotope (C₆H₃⁷⁹Br₂³⁵ClO₂S⁺˙). The characteristic 1:2:1 bromine pattern will be clearly visible, superimposed with the chlorine isotope contribution.[4][10]

Key Fragmentation Events

The major fragmentation pathways include the loss of the chlorine radical and the neutral sulfur dioxide molecule.[2][11]

-

Loss of Chlorine Radical (M - Cl)⁺: The cleavage of the S-Cl bond is a highly favorable process, leading to the formation of the 2,5-dibromobenzenesulfonyl cation. This will result in a prominent ion cluster around m/z 301, 303, and 305 (for the [C₆H₃Br₂O₂S]⁺ fragment), which will still exhibit the classic 1:2:1 dibromo isotopic pattern.

-

Loss of Sulfur Dioxide (M - SO₂)⁺˙: Following or preceding other fragmentations, the extrusion of the neutral SO₂ molecule (64 u) is a common pathway for aromatic sulfonyl compounds.[2][12] The loss of SO₂ from the (M-Cl)⁺ ion gives rise to the 2,5-dibromophenyl cation at m/z 237, 239, and 241 ([C₆H₃Br₂]⁺). This fragment is often a very stable and abundant ion in the spectrum.

-

Loss of the Entire Sulfonyl Chloride Group (M - SO₂Cl)⁺: Cleavage of the C-S bond results in the loss of the ·SO₂Cl radical, also leading to the 2,5-dibromophenyl cation cluster around m/z 237, 239, and 241 .[11]

-

Sequential Loss of Bromine: From the dibromophenyl cation, the sequential loss of bromine atoms can occur, leading to ions at m/z 158 and 160 ([C₆H₃Br]⁺˙) and finally the phenyl cation at m/z 77 .[13]

The following Graphviz diagram illustrates the primary fragmentation cascade.

Caption: Predicted EI fragmentation pathway for this compound.

Summary of Key Ions

| m/z (Lowest Mass Isotope) | Proposed Structure | Formula | Notes |

| 336 | Molecular Ion [M]⁺˙ | [C₆H₃⁷⁹Br₂³⁵ClO₂S]⁺˙ | Exhibits complex isotopic pattern from 2 Br and 1 Cl. |

| 301 | [M - Cl]⁺ | [C₆H₃⁷⁹Br₂O₂S]⁺ | Loss of chlorine radical. Shows 1:2:1 dibromo pattern. |

| 237 | [M - SO₂Cl]⁺ | [C₆H₃⁷⁹Br₂]⁺ | Loss of sulfonyl chloride radical. Very stable ion. |

| 158 | [M - SO₂Cl - Br]⁺ | [C₆H₃⁷⁹Br]⁺ | Loss of one bromine atom from the dibromophenyl cation. |

| 75 | [M - SO₂Cl - 2Br]⁺ | [C₆H₃]⁺ | Benzyne cation, loss of both bromine atoms. |

Experimental Protocols: Ensuring Data Integrity

The quality of mass spectrometric data is intrinsically linked to the rigor of the experimental protocol. Due to the reactivity of the sulfonyl chloride group, meticulous sample handling is non-negotiable.

Critical Consideration: Hydrolysis

Mitigation Strategies:

-

Anhydrous Solvents: Always use freshly opened, anhydrous grade solvents (e.g., dichloromethane, acetonitrile) for sample preparation.[2]

-

Inert Atmosphere: Handle the solid compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[14]

-

Prompt Analysis: Analyze samples immediately after preparation to minimize contact time with atmospheric moisture.

Protocol for GC-MS Analysis (EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing volatile and thermally stable compounds like this compound.

Sample Preparation:

-

Accurately weigh ~1 mg of the this compound sample.

-

Dissolve the sample in 1 mL of anhydrous dichloromethane or ethyl acetate.

-

Vortex briefly to ensure complete dissolution.

-

Transfer the solution to a GC vial for immediate analysis.

Instrument Parameters (Typical):

-

Injector: Split/Splitless, 250°C, Split ratio 50:1

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar column (e.g., DB-5ms or equivalent)[2]

-

Carrier Gas: Helium, constant flow of 1.0 mL/min

-

Oven Program: 100°C hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.

-

MS Transfer Line: 280°C

-

Ion Source: 230°C, Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-450

Protocol for LC-MS Analysis (ESI) via Derivatization

Direct analysis by ESI is often challenging. A more robust approach involves derivatizing the sulfonyl chloride to a stable sulfonamide, which is more amenable to reverse-phase LC-MS analysis.[8][15]

Workflow Diagram:

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. savemyexams.com [savemyexams.com]

- 5. Interfaces for LC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 7. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,5-Dibromobenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,5-Dibromobenzenesulfonyl chloride in various organic solvents. Recognizing the limited publicly available quantitative data for this specific isomer, this document emphasizes robust experimental protocols, enabling researchers to generate reliable solubility data in-house. A thorough understanding of solubility is paramount for the effective use of this compound in synthetic chemistry, particularly in the development of novel pharmaceutical agents, as it directly impacts reaction kinetics, purification strategies, and formulation. This guide details both qualitative and quantitative methods for solubility determination, discusses the underlying physicochemical principles governing solubility, and provides essential safety and handling information.

Introduction: The Role of Solubility in the Application of this compound

This compound is an important reagent in organic synthesis, serving as a key building block for the introduction of the 2,5-dibromobenzenesulfonyl moiety into molecules. This functional group is of significant interest in medicinal chemistry for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.

The solubility of this compound in a given organic solvent is a critical parameter that dictates its utility in a laboratory or industrial setting. Proper solvent selection, guided by solubility data, is essential for:

-

Optimizing Reaction Conditions: Ensuring the reagent is fully dissolved to maximize the effective concentration and promote uniform reaction kinetics.

-

Facilitating Purification: Selecting appropriate solvents for crystallization or chromatographic separation of the desired product from unreacted starting material and byproducts.

-

Developing Formulations: For applications where the final product's physical form is important, understanding its solubility is key.

This guide will provide the necessary protocols and theoretical background to empower researchers to make informed decisions regarding solvent selection for their work with this compound.

Physicochemical Properties and Expected Solubility Trends

While specific data for this compound is scarce, we can infer its likely properties and solubility behavior from closely related analogs such as 2-bromobenzenesulfonyl chloride and 4-bromobenzenesulfonyl chloride.

Table 1: Physicochemical Properties of a Related Compound: 2-Bromobenzenesulfonyl Chloride

| Property | Value | Source |

| Molecular Formula | C₆H₄BrClO₂S | --INVALID-LINK--[1] |

| Molecular Weight | 255.52 g/mol | --INVALID-LINK-- |

| Melting Point | 49-52 °C (lit.) | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

Based on its structure, this compound is a relatively polar molecule due to the presence of the sulfonyl chloride group. However, the bulky, nonpolar dibromophenyl group will also significantly influence its solubility. The following trends can be anticipated:

-

High Solubility in Polar Aprotic Solvents: Solvents like acetone, tetrahydrofuran (THF), ethyl acetate, and dimethylformamide (DMF) are likely to be effective at dissolving this compound.

-

Moderate Solubility in Halogenated Solvents: Dichloromethane and chloroform are expected to be good solvents.[2]

-

Low Solubility in Nonpolar Solvents: Hydrocarbon solvents such as hexanes and toluene are unlikely to be effective.

-

Reactivity with Protic Solvents: Protic solvents, including water, alcohols (e.g., methanol, ethanol), and primary or secondary amines, will react with the sulfonyl chloride group, leading to hydrolysis or solvolysis to form the corresponding sulfonic acid or sulfonamide. Therefore, these are not suitable solvents for dissolving the compound if the sulfonyl chloride moiety is to be preserved.

Experimental Determination of Solubility

Given the absence of readily available quantitative solubility data, this section provides detailed protocols for its determination.

Safety Precautions

Benzenesulfonyl chlorides and their derivatives are corrosive and moisture-sensitive.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of suitable solvents.

Protocol:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected anhydrous organic solvent.

-

Vortex or stir the mixture vigorously for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a dark background.

-

Record the observation as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination: The Shake-Flask Gravimetric Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[3][4]

Experimental Workflow:

Caption: Workflow for the Shake-Flask Gravimetric Method.

Detailed Protocol:

-

Preparation of the Saturated Solution:

-

To a series of glass vials, add a known volume (e.g., 5 mL) of the desired anhydrous organic solvent.

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed with undissolved solid remaining.

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24 or 48 hours) to allow the system to reach equilibrium.

-

-

Separation of the Saturated Solution:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a precise volume (e.g., 2 mL) of the clear supernatant using a volumetric pipette or syringe.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed, dry evaporating dish or vial. This step is critical to remove any microscopic undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the filtered solution. This can be achieved using a rotary evaporator, a vacuum oven at a temperature below the compound's melting point, or a gentle stream of an inert gas like nitrogen.

-

Once the solvent is completely removed, place the container with the solid residue in a desiccator to cool to room temperature and ensure all moisture is removed.

-

Weigh the container with the dried residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units, such as mg/mL or g/100 mL.

-

Data Presentation and Interpretation

The results from the solubility experiments should be compiled into a clear and concise table.

Table 2: Solubility of this compound in Various Organic Solvents at 25 °C (Example Data)

| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Dichloromethane | Soluble | [Insert experimentally determined value] |

| Tetrahydrofuran | Soluble | [Insert experimentally determined value] |

| Acetone | Soluble | [Insert experimentally determined value] |

| Ethyl Acetate | Soluble | [Insert experimentally determined value] |

| Toluene | Partially Soluble | [Insert experimentally determined value] |

| Hexanes | Insoluble | [Insert experimentally determined value] |

| Methanol | Reacts | N/A |

| Water | Insoluble/Reacts | N/A |

The experimentally determined solubility data can be rationalized based on the "like dissolves like" principle. The high solubility in polar aprotic and halogenated solvents is due to favorable dipole-dipole interactions between the solvent and the polar sulfonyl chloride group. The lower solubility in nonpolar solvents like hexanes is expected due to the inability of these solvents to effectively solvate the polar portion of the molecule.

Conclusion

This technical guide has outlined the critical importance of understanding the solubility of this compound in organic solvents for its effective application in research and development. While specific quantitative data for this compound is not widely published, this guide provides robust and reliable experimental protocols for both qualitative and quantitative solubility determination. By following the detailed procedures and adhering to the necessary safety precautions, researchers can generate high-quality solubility data to inform solvent selection, optimize reaction conditions, and streamline purification processes. This foundational knowledge is essential for harnessing the full synthetic potential of this compound in the creation of novel molecules.

References

Chemical reactivity of 2,5-Dibromobenzenesulfonyl chloride

An In-depth Technical Guide to the Chemical Reactivity of 2,5-Dibromobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract